

Synthesis of 2-Propylcyclohexanone via Alkylation of Cyclohexanone

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Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **2-propylcyclohexanone** through the alkylation of cyclohexanone. The primary method described herein involves the formation of a lithium enolate from cyclohexanone using lithium diisopropylamide (LDA), followed by quenching with propyl iodide. An alternative approach utilizing an enamine intermediate is also discussed. This application note includes a comprehensive experimental protocol, tabulated analytical data for the final product, and a visual representation of the experimental workflow.

Introduction

The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of more complex molecular architectures. Specifically, the introduction of alkyl chains at the α -position of cyclic ketones like cyclohexanone is a key step in the synthesis of various natural products and pharmaceutical intermediates. The regioselectivity of this reaction can be controlled by the careful choice of reaction conditions, leading to either the kinetic or thermodynamic enolate. This protocol focuses on the formation of the kinetic enolate to achieve mono-alkylation at the less substituted α -carbon.

Key Experimental Protocols

Method 1: Alkylation via Lithium Enolate Intermediate

This protocol is designed to favor the formation of the kinetic enolate for mono-alkylation at the less substituted position.^[1]

Materials:

- Diisopropylamine
- n-Butyllithium (in hexanes)
- Anhydrous Tetrahydrofuran (THF)
- Cyclohexanone
- Propyl iodide
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

Procedure:

- **LDA Preparation:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
- **Enolate Formation:** While maintaining the temperature at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium enolate.

- Alkylation: To the enolate solution, add propyl iodide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then let it slowly warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator. The crude product can be purified by vacuum distillation to yield **2-propylcyclohexanone**.

Method 2: Alkylation via Enamine Intermediate

An alternative method involves the formation of an enamine from cyclohexanone, which can then act as a nucleophile.

- Enamine Formation: React cyclohexanone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst with azeotropic removal of water.^[2]
- Alkylation: The resulting enamine is then reacted with propyl iodide.^[3]
- Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous acid to yield **2-propylcyclohexanone**.^[3]

Data Presentation

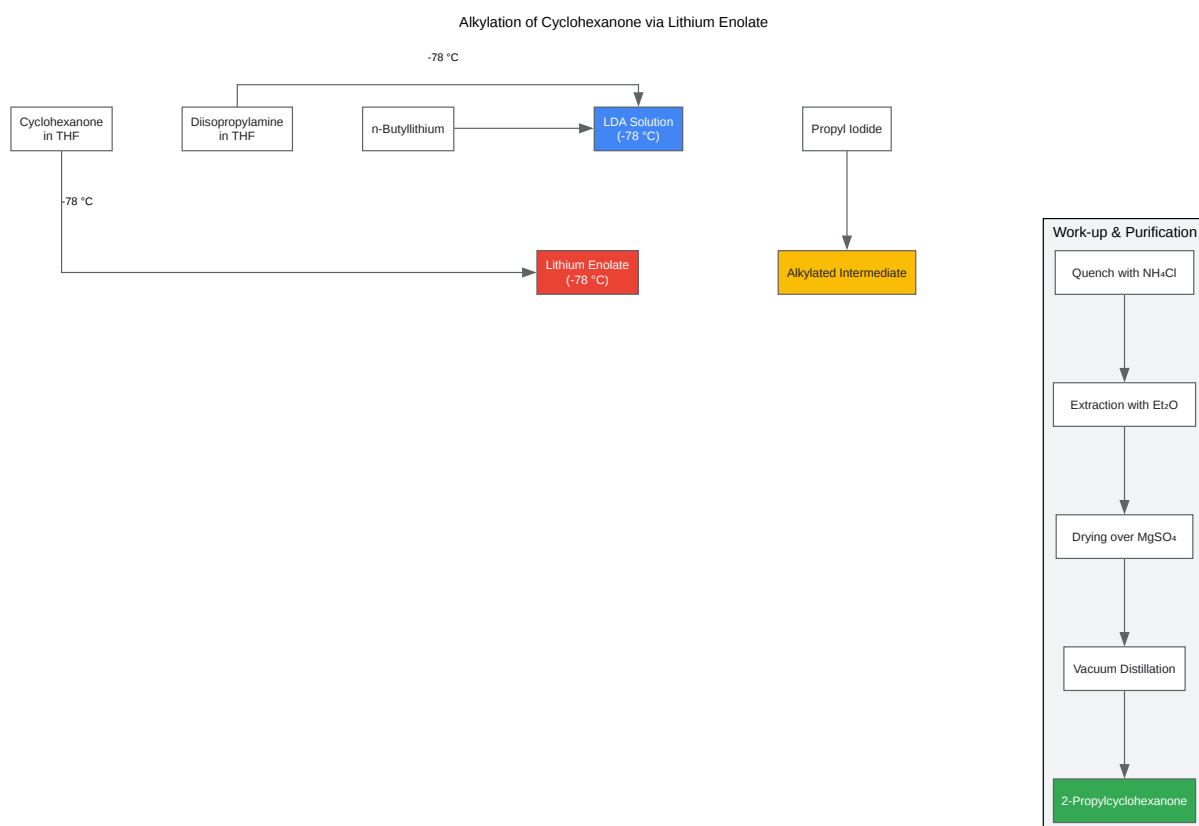
Table 1: Physical and Chemical Properties of **2-Propylcyclohexanone**

| Property | Value | Reference |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C ₉ H ₁₆ O | [4][5][6] |
| Molecular Weight | 140.22 g/mol | [4][5][6] |
| CAS Number | 94-65-5 | [4][5][6] |
| Appearance | Colorless liquid | |
| Boiling Point | 92-95 °C at 0.3 torr | |

Table 2: Spectroscopic Data for **2-Propylcyclohexanone**

| Spectroscopic Data | Values | Reference |
|---|--|-----------|
| ¹ H NMR (CDCl ₃) | δ (ppm): 2.41-2.27 (m), 2.10 (m), 2.02 (m), 1.86 (m), 1.76 (m), 1.68 (m), 1.63 (m), 1.39 (m), 1.30 (m), 1.18 (m), 0.90 (t) | [7] |
| ¹³ C NMR | δ (ppm): 213.3, 50.3, 42.2, 35.0, 32.8, 28.1, 25.4, 20.8, 14.3 | [8] |
| IR (Neat) | ν (cm ⁻¹): 2930, 2860, 1710 (C=O), 1450, 1350 | [4] |
| Mass Spectrum (EI) | m/z (%): 140 (M+), 98, 83, 69, 55, 41 | [4] |

Visualization



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Caption: Experimental workflow for the synthesis of **2-propylcyclohexanone**.

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